4-(5-Bromopyridin-2-yl)morpholine
Overview
Description
4-(5-Bromopyridin-2-yl)morpholine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . This compound is known for its strong alkaline nature and has a wide range of applications in organic synthesis .
Preparation Methods
The synthesis of 4-(5-Bromopyridin-2-yl)morpholine typically involves the reaction of pyridine with 5-bromopyridine in an alkaline solvent such as potassium hydroxide, sodium hydroxide, or potassium carbonate at a suitable temperature . The reaction conditions must be carefully controlled to obtain the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
4-(5-Bromopyridin-2-yl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Bromopyridin-2-yl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-yl)morpholine involves its participation in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-(5-Bromopyridin-2-yl)morpholine can be compared with similar compounds such as 4-Bromo-2-morpholinopyridine (CAS#: 1040377-12-5) . While both compounds have similar structures and properties, this compound is unique in its specific applications and reactivity in certain chemical reactions. Other similar compounds include 5-Bromo-2-(morpholin-4-yl)pyridine and 5-bromo-2-(morpholine-1-yl)pyridine .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYYDCYKUWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450158 | |
Record name | 4-(5-bromopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-11-5 | |
Record name | 4-(5-bromopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Bromopyridin-2-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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